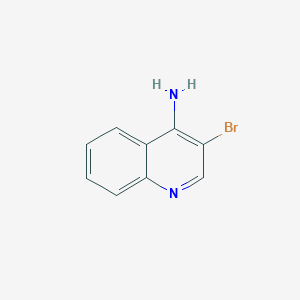

4-Amino-3-bromoquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline ring system is a fundamental building block in the design and synthesis of a wide array of chemical entities with significant applications. rsc.org In the pharmaceutical realm, quinoline derivatives are integral components of numerous marketed drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govbenthamdirect.comresearchgate.net The versatility of the quinoline scaffold allows for fine-tuning of its physicochemical and biological properties through substitution, making it a highly sought-after framework in drug discovery. nih.govresearchgate.net Beyond pharmaceuticals, quinoline-based compounds are utilized in the development of dyes, agrochemicals, and functional materials. rsc.org The continuous exploration of quinoline chemistry underscores its enduring importance in addressing challenges across various scientific disciplines. nih.gov

Overview of Substituted Quinoline Derivatives in Advanced Synthetic Methodologies

The development of novel and efficient synthetic methods for accessing substituted quinoline derivatives is a major focus of modern organic chemistry. rsc.orgnih.gov Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been complemented by a plethora of modern techniques, including transition metal-catalyzed cross-coupling reactions, multicomponent reactions, and green chemistry approaches. rsc.orgtandfonline.com These advanced methodologies offer greater control over regioselectivity and functional group tolerance, enabling the synthesis of complex quinoline structures with high efficiency and atom economy. rsc.orgresearchgate.net The strategic placement of substituents on the quinoline ring not only influences the biological activity of the resulting compounds but also provides handles for further chemical transformations, thereby expanding the synthetic utility of the quinoline scaffold. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGUEEGQSYNEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355792 | |

| Record name | 4-amino-3-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-36-2 | |

| Record name | 3-Bromo-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-3-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Bromoquinoline and Its Precursors

Direct Synthetic Routes to 4-Amino-3-bromoquinoline

Direct approaches to synthesizing this compound in a single step from readily available quinolines are synthetically challenging. The electronic properties of the starting materials often lead to difficulties in achieving the desired regioselectivity.

The direct electrophilic bromination of 4-aminoquinoline (B48711) to selectively produce this compound is not a commonly reported or straightforward method. The powerful activating and ortho-, para-directing nature of the amino group at the C4-position would be expected to direct incoming electrophiles toward the C5 and C7 positions on the benzo ring of the quinoline (B57606) system, which is electronically richer than the pyridine (B92270) ring.

Studies on the bromination of other amino-substituted quinolines, such as 8-aminoquinoline (B160924), illustrate this challenge. The reaction of 8-aminoquinoline with molecular bromine does not yield a single product but rather a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.org This indicates that direct bromination of 4-aminoquinoline would likely suffer from poor regioselectivity, making it an inefficient route to the desired 3-bromo isomer.

A more viable and controllable pathway to this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline core. The most logical precursor for this reaction is a 3-bromo-4-haloquinoline, such as 3-bromo-4-chloroquinoline (B1583836). In this intermediate, the halogen at the C4 position is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogen.

The synthesis would proceed by treating 3-bromo-4-chloroquinoline with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, often under pressure and at elevated temperatures. This reaction selectively displaces the more labile C4-chlorine atom to install the amino group, leaving the C3-bromine atom intact and yielding the final product, this compound. While specific literature for this exact transformation is sparse, the high reactivity of 4-chloroquinolines to amination is a well-established principle in quinoline chemistry.

Bromination Strategies of 4-Aminoquinoline

Synthesis of Key Brominated Quinoline Intermediates

The synthesis of the target molecule is critically dependent on the successful preparation of 3-bromoquinoline (B21735) intermediates. Several methods exist for introducing a bromine atom at the C3 position of the quinoline nucleus.

The introduction of bromine at the C3 position can be achieved through various methods, including the transformation of existing functional groups or by direct, regioselective bromination of the quinoline ring.

The conversion of a hydroxyl group at the C3 position of the quinoline ring into a bromo group represents a potential synthetic route. This type of transformation is standard in organic synthesis, typically employing reagents like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). For instance, the related compound 3-bromoquinolin-4-ol (B188113) can be converted to 3-bromo-4-chloroquinoline using phosphorus oxychloride (POCl₃), demonstrating the feasibility of converting a hydroxyl group on the quinoline ring to a halogen. While the direct conversion of quinolin-3-ol to 3-bromoquinoline is not extensively detailed, this general chemical principle suggests it as a plausible synthetic step.

Achieving regioselective bromination directly at the C3 position of the quinoline ring is possible under specific reaction conditions that modulate the typical electrophilic substitution pattern.

One effective method involves the reaction of a quinoline acid salt with molecular bromine. A patented process describes the production of 3-bromoquinoline hydrobromide by reacting a quinoline salt with bromine in a solvent. google.com The subsequent treatment of this salt with an alkali releases the high-purity 3-bromoquinoline. google.com

Another approach, known as Eisch's conditions, allows for the regioselective C3-bromination of certain substituted quinolines. tandfonline.com This method has been successfully applied to derivatives like 5,7-dibromo-8-methoxyquinoline, where bromination occurs specifically at the C3 position. tandfonline.com The reaction mechanism is believed to proceed via an addition-elimination pathway on the pyridine ring.

A third strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines using bromine. This reaction builds the quinoline ring and incorporates the bromine atom at the 3-position simultaneously, offering a route to various substituted 3-bromoquinolines under mild conditions.

Table 1: Selected Regioselective Bromination Methods for Quinoline Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Quinoline Acid Salt | Bromine | In solvent, followed by alkali work-up | 3-Bromoquinoline | google.com |

| 5,7-Dibromo-8-methoxyquinoline | Bromine | CCl₄ / Pyridine, 77°C | 3,5,7-Tribromo-8-methoxyquinoline | tandfonline.com |

| N-(2-Alkynyl)anilines | Bromine (Br₂) | Dichloromethane (CH₂Cl₂), Room Temp | 3-Bromoquinoline derivatives |

Synthesis of 4-Bromoquinoline (B50189) Derivatives

Transformation of Quinoline-4-ols

Synthesis of Key Aminoquinoline Intermediates

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. nih.govfrontiersin.org These methods often begin with a pre-formed quinoline ring that is subsequently aminated at the C4 position.

A variety of synthetic alternatives exist for preparing 4-aminoquinolines. nih.govresearchgate.net These methodologies can be broadly categorized into:

Reactions based on nucleophilic aromatic substitution (SNAr). nih.gov

One-pot metal-free or metal-catalyzed cyclization and annulation reactions. nih.gov

Miscellaneous reactions, including dehydrogenative amination and rearrangement reactions. nih.gov

The most prevalent of these strategies, particularly in industrial and laboratory settings, is the nucleophilic aromatic substitution (SNAr) on a 4-haloquinoline precursor. nih.gov

The synthesis of 4-aminoquinolines is frequently accomplished via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This process typically involves the reaction of a 4-chloroquinoline (B167314) derivative with a primary or secondary amine. nih.govnih.gov The chlorine atom at the C4 position of the quinoline ring is an effective leaving group, readily attacked by an amine nucleophile. frontiersin.org

Under conventional heating, the direct coupling of a 4-chloroquinoline with an alkylamine often requires forcing conditions, such as high temperatures (above 120°C) and extended reaction times (over 24 hours), in solvents like alcohol or DMF. nih.govfrontiersin.org These conditions are generally more suitable for alkylamines than for anilines. nih.gov The reaction of 4,7-dichloroquinoline (B193633) with various amines is a common example used to generate a library of 4-aminoquinoline derivatives. nih.gov

To overcome the often harsh conditions and long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a powerful tool for SNAr reactions. researchgate.net This technique significantly accelerates the synthesis of 4-aminoquinolines. must.edu.mo

Microwave irradiation has been successfully used to convert 4,7-dichloroquinoline into a diverse library of 4-aminoquinolines in high yields and purities. researchgate.net Reactions with a variety of primary and secondary alkylamines, anilines, and other amine-containing nucleophiles can be completed in very short timeframes (e.g., 20-30 minutes) with yields often ranging from 80% to 95%. frontiersin.orgresearchgate.net Solvents such as DMSO, ethanol, and acetonitrile (B52724) are commonly employed, with reaction temperatures typically between 140°C and 180°C. researchgate.net The efficiency of microwave-assisted SNAr provides a practical and rapid route to novel 4-aminoquinoline compounds. researchgate.netmust.edu.mo For the related quinazoline (B50416) scaffold, microwave assistance has been shown to shorten reaction times from 12 hours to just 20 minutes while increasing product yields. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted SNAr for Aminoquinoline Synthesis

| Method | Precursor | Amine | Conditions | Reaction Time | Yield | Reference |

| Conventional | 4-Chloroquinoline | Alkylamine | >120°C, Alcohol/DMF | >24 hours | Moderate | nih.gov |

| Microwave | 4,7-Dichloroquinoline | Various Amines | 140-180°C, DMSO | 20-30 minutes | 80-95% | researchgate.net |

General Strategies for 4-Aminoquinoline Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions

Ultrasound-Promoted SNAr Methods

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amino groups, onto an aromatic ring. The efficiency of these reactions can be significantly enhanced through the use of ultrasound irradiation. This technique, a cornerstone of sonochemistry, utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. nih.gov

While specific literature on the ultrasound-promoted SNAr synthesis of this compound is not prevalent, the methodology has been successfully applied to the synthesis of analogous 4-aminoquinolines. For instance, the reaction of 4,7-dichloroquinoline with various amino-N-heteroarenes, benzene-1,2-diamines, and semicarbazides under ultrasonic conditions has been shown to produce the corresponding 4-aminoquinoline derivatives in good to excellent yields, typically ranging from 78% to 81%. researchgate.net This approach offers the advantages of short reaction times and straightforward product isolation. nih.gov The application of ultrasound in these SNAr reactions demonstrates a greener alternative to conventional heating, often leading to improved yields and reduced energy consumption. nih.govnih.gov

Metal-Catalyzed Amination Processes

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, represents a powerful and versatile method for forming C-N bonds. mdpi.com This approach is crucial for synthesizing aminoquinolines from their corresponding halo-precursors. The successful application of this catalytic amination is highly dependent on the position of the halogen atom on the quinoline ring. mdpi.com

The synthesis of 4-aminoquinoline derivatives via this method has been explored, although it is less studied compared to the amination of other positions. mdpi.com In a study on the Pd-catalyzed amination of dichloroquinolines, 4,8-dichloroquinoline (B1582372) was reacted with adamantane-containing amines. Using a catalytic system composed of Pd(dba)₂ and the ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP), the more reactive chlorine at the C-4 position was selectively substituted to yield the 4-amino product. mdpi.com The use of a more advanced ligand, 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos), was found to promote diamination. mdpi.com

While copper-catalyzed aminations of 3-haloquinolines have also been reported, there is a notable scarcity of information regarding the catalytic amination for producing 4-aminoquinoline derivatives. mdpi.com

Table 1: Palladium-Catalyzed Amination of 4,8-Dichloroquinoline

| Amine | Ligand | Product | Yield | Reference |

|---|---|---|---|---|

| Adamantan-1-amine | BINAP | 4-(Adamantan-1-ylamino)-8-chloroquinoline | 77% | mdpi.com |

Data derived from studies on analogous dichloroquinolines.

One-Pot Cyclization/Annulation Reactions

One-pot synthesis methodologies, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org Several one-pot strategies have been developed for the construction of the quinoline scaffold.

One such approach involves the cyclization of 2-(3-oxoalk-1-ynyl)-3-amino-1,4-naphthoquinones with hydrogen bromide. This step forms a 4-bromo-substituted azaanthraquinone intermediate in situ. Without isolation, this intermediate can directly undergo a subsequent Sonogashira cross-coupling reaction with terminal acetylenes to produce 4-alk-1-ynyl-1-aza-9,10-anthraquinones. mathnet.ru Although this example leads to a more complex system, it demonstrates a viable one-pot sequence for creating a 4-bromoquinoline core via cyclization, which is then functionalized. mathnet.ru

Transition-metal-free protocols have also been developed. For instance, a formal [4+2] annulation between anthranils and enaminones, promoted by methanesulfonic acid (MSA) and sodium iodide (NaI), provides a high-yield pathway to 3-acylquinolines. mdpi.com Other transition-metal-catalyzed one-pot reactions, such as those employing cobalt or nickel, facilitate the synthesis of substituted quinolines from simple precursors like anilines and ketones through a cascade of C-H activation, carbonylation, and cyclization steps. rsc.org

Synthesis of 2-Amino-3-bromoquinolines via Palladium-Catalyzed Isocyanide Insertion

A novel and efficient strategy for the synthesis of 2-amino-3-bromoquinolines has been developed utilizing a palladium-catalyzed isocyanide insertion followed by an intramolecular cyclization. rsc.orgrsc.org This method starts from readily available gem-dibromovinylanilines. rsc.org

The reaction involves treating a 2-(gem-dibromovinyl)aniline with an isocyanide, such as tert-butyl isocyanide, in the presence of a palladium catalyst. The process is believed to proceed through the insertion of the isocyanide into the palladium-carbon bond, followed by an intramolecular cyclization to form the quinoline ring. rsc.orgrsc.org This tandem reaction provides direct access to the 2-amino-3-bromoquinoline scaffold in good isolated yields. rsc.orgrsc.org The resulting polyhalogenated products are valuable intermediates for further chemical transformations through cross-coupling reactions. rsc.org

Table 2: Synthesis of 2-Amino-3-bromoquinolines via Isocyanide Insertion

| Starting Material (Substituent on aniline) | Isocyanide | Catalyst/Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| H | t-BuNC | Pd(OAc)₂ / K₂CO₃ | 1,4-Dioxane / 100°C | 2-(tert-Butylamino)-3-bromoquinoline | 82% | rsc.orgrsc.org |

| 4-F | t-BuNC | Pd(OAc)₂ / K₂CO₃ | 1,4-Dioxane / 100°C | 3-Bromo-2-(tert-butylamino)-6-fluoroquinoline | 85% | rsc.org |

| 4-Cl | t-BuNC | Pd(OAc)₂ / K₂CO₃ | 1,4-Dioxane / 100°C | 3-Bromo-6-chloro-2-(tert-butylamino)quinoline | 86% | rsc.org |

Emerging Green Chemistry Approaches in Quinoline Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into synthetic organic chemistry. researchgate.netnih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like energy efficiency, use of renewable feedstocks, and solvent-free conditions. tandfonline.comijpsjournal.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a key tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. benthamdirect.comejbps.com The use of microwave irradiation to synthesize quinolines is well-documented. tandfonline.comresearchgate.net

This technology has been successfully applied to the synthesis of 4-aminoquinolines. In one example, the SNAr reaction between 4,7-dichloroquinoline and a variety of primary and secondary alkylamines or anilines under microwave irradiation furnished the desired 4-aminoquinoline products in high yields, ranging from 80% to 95%. researchgate.net Other microwave-assisted methods for quinoline synthesis include multi-component reactions that proceed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, further enhancing their green credentials. researchgate.nettandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Reference |

|---|---|---|---|

| Multi-component condensation | 4–6 h / 72–90% | 8–10 min / 88–96% | tandfonline.com |

Ultrasound Irradiation Reactions

Alongside microwave technology, ultrasound irradiation stands out as an effective green chemistry tool. nih.govresearchgate.net The physical phenomenon of acoustic cavitation enhances mass transfer and homogenizes the reaction mixture, leading to significant rate acceleration. nih.gov

The benefits of this technique in quinoline synthesis are substantial. For the N-alkylation of an imidazole (B134444) ring, a reaction often used in the elaboration of quinoline-based structures, ultrasound irradiation was shown to decrease reaction times from 48–96 hours under conventional heating to just 1–2 hours. nih.gov This remarkable acceleration was accompanied by a slight increase in product yields (around 5-10%) and a major reduction in energy consumption, marking it as a distinctly environmentally friendly procedure. nih.govrsc.org The use of ultrasound has been reported for various quinoline syntheses, including condensation reactions, highlighting its versatility as a green synthetic method. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile and often toxic organic solvents. dntb.gov.ua These methods not only minimize environmental impact but can also lead to cleaner reactions, higher yields, and simplified purification processes. dntb.gov.uaresearchgate.net Various techniques, including microwave irradiation and the use of solid-supported catalysts, have been successfully employed for the synthesis of quinoline derivatives under solvent-free conditions. researchgate.nettandfonline.comrsc.org

One notable approach involves the Friedländer annulation, a classic method for quinoline synthesis, which has been adapted for solvent-free conditions. researchgate.netacademie-sciences.fr This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net Researchers have demonstrated that using catalysts such as silica-propylsulfonic acid or tin(II) chloride dihydrate can facilitate this cyclization efficiently at room temperature or with gentle heating, often resulting in excellent yields and high purity of the substituted quinoline products. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for conducting solvent-free reactions. researchgate.netrsc.org For instance, the synthesis of polysubstituted quinolines has been achieved by reacting o-aminobenzophenone derivatives with carbonyl compounds using a reusable solid catalyst like functionalized propylsulfonic acid under microwave irradiation. tandfonline.com Similarly, the reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave conditions provides a rapid and efficient route to 4-alkylquinoline derivatives. rsc.org Another green protocol involves the one-pot synthesis of steroidal quinoline derivatives from steroidal β-bromovinyl aldehydes and arylamines using microwave irradiation without any catalyst or solvent. rsc.org

While direct solvent-free synthesis of this compound is not extensively documented in the provided results, the methodologies for synthesizing substituted quinolines are highly relevant. The synthesis of a precursor, 3-bromoquinoline, has been achieved through various methods, and its subsequent amination could lead to the target compound. For example, the reaction of 3-bromoquinoline with 2-bromo-4-methylaniline (B145976) can be performed, suggesting the feasibility of introducing an amino group at the 4-position.

Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| 2-Aminobenzophenone derivatives, Carbonyl compounds | Propylsulfonic acid [SiO₂-Pr-SO₃H], Microwave (80°C) | Polysubstituted quinolines | 22-93% | tandfonline.com |

| 2-Aminobenzophenone derivatives, β-ketoesters/chalcones/malononitrile | Calcium triflate [Ca(OTf)₂], 110°C | 2-Methyl-3-acyl quinolines | 45-98% | tandfonline.com |

| 2-Aminobenzophenone derivatives, Ethyl acetoacetate, Benzaldehyde | Indium triflate [In(OTf)₃], 100°C | 2-Steryl quinolones | 70-84% | tandfonline.com |

| Anilines, Alkyl vinyl ketones | Indium(III) chloride on silica gel, Microwave | 4-Alkylquinoline derivatives | High | rsc.org |

| o-Nitrobenzaldehyde, Enolizable ketones | SnCl₂·2H₂O, Microwave | Substituted quinolines | Respectable | rsc.org |

| Benzaldehyde, Methyl cyanoacetate, Aromatic amine | Nanostructured TiO₂, Microwave | Carbonitrile quinoline derivatives | - | rsc.org |

| Aromatic amine, Malonic acid | Microwave | 3-Unsubstituted 4-hydroxyquinolin-2(1H)-one | - | rsc.org |

Flow Chemistry Applications in Quinoline Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, has garnered significant attention for its numerous advantages over traditional batch processing. numberanalytics.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability and reproducibility. numberanalytics.comresearchgate.net The application of flow chemistry has been successfully demonstrated for the synthesis of a variety of quinoline and related heterocyclic compounds. researchgate.net

Continuous flow reactors enable various chemical transformations necessary for quinoline synthesis, such as C-C and C-N bond formation and cycloisomerization reactions. researchgate.net The Friedländer reaction, a cornerstone of quinoline synthesis, has been adapted to continuous flow systems, showcasing improved efficiency and productivity. numberanalytics.com Furthermore, flow chemistry facilitates the use of high temperatures and pressures, which can accelerate reactions and enable new synthetic pathways that are often difficult or hazardous to conduct in batch reactors. numberanalytics.com

Photochemical reactions, which can be challenging to scale up in batch due to issues with light penetration, are well-suited for flow chemistry. researchgate.net The synthesis of quinoline products via an alkene isomerization and cyclocondensation cascade has been demonstrated using a high-power LED lamp in a continuous flow setup, achieving production rates greater than 1 gram per hour. researchgate.net This photochemical strategy has been extended to the synthesis of the antimalarial alkaloid galipinine in high purity. researchgate.net

While the direct synthesis of this compound using flow chemistry is not explicitly detailed in the search results, the synthesis of key intermediates and related structures has been reported. For instance, the synthesis of 3-substituted quinolines, including those with bromo and cyano functionalities, has been a focus of recent medicinal chemistry programs, with flow chemistry being considered for scaling up production. acs.org A continuous-flow and safe synthesis approach has been developed for 3-amino-4-amidoximinofurazan (AAOF), a precursor for energetic materials, highlighting the potential of this technology for producing amino-substituted heterocycles. rsc.org The inherent safety of flow systems, due to small reaction volumes and superior temperature control, makes it an attractive method for handling potentially hazardous reagents and reactions. rsc.org

The integration of flow chemistry with real-time analysis techniques like spectroscopy and chromatography allows for rapid reaction optimization and control. researchgate.net This powerful combination can accelerate the development of robust and efficient synthetic processes for complex molecules like this compound.

Table 2: Applications of Flow Chemistry in Heterocycle Synthesis Relevant to Quinolines

| Reaction Type | Key Features | Product/Intermediate | Advantages | Reference |

| Friedländer Synthesis | Continuous flow reactor | Quinolines | Improved efficiency and productivity | numberanalytics.com |

| Photochemical Alkene Isomerization and Cyclocondensation | High-power LED, Dual reactor coil | Substituted quinolines | Scalability (>1 g/h), High purity | researchgate.net |

| Photochemical Quinoline Synthesis and Minisci Functionalization | Uniqsis Solstice & Borealis Flow reactors | Functionalized quinolines | Higher space-time yield than batch | |

| Iodine-mediated Oxidative Cyclization | Heated packed-bed reactor with K₂CO₃ | 1,3,4-Oxadiazoles | Short residence times (10 min), Yields up to 93% | researchgate.net |

| Nitrosation, Neutralization, Oximation, Cyclization | Multi-stage continuous-flow platform | 3-Amino-4-amidoximinofurazan (AAOF) | High yield (95%), Enhanced safety, Reduced reaction time | rsc.org |

Reactivity and Mechanistic Investigations of 4 Amino 3 Bromoquinoline

Nucleophilic Substitution Reactions of Bromine at C-3

The bromine atom at the C-3 position of 4-Amino-3-bromoquinoline is a potential leaving group in nucleophilic substitution reactions. However, its reactivity is significantly influenced by the electronic effects of the adjacent amino group and the nature of the attacking nucleophile.

Reactions with Amines and Other Nucleophiles

The lone pair of electrons on the nitrogen atom of amines enables them to act as nucleophiles, capable of attacking electron-deficient centers. studymind.co.uk In the context of haloquinolines, the carbon atom bonded to the halogen can be susceptible to nucleophilic attack, leading to a substitution reaction. nih.govuoanbar.edu.iq The reactivity of halogen atoms at the 2- and 4-positions of the quinoline (B57606) ring towards nucleophiles is generally high. uoanbar.edu.iq

While specific studies detailing the direct reaction of this compound with a wide range of amines are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution (SNAr) are relevant. nih.gov For a successful SNAr reaction, the aromatic ring is typically activated by electron-withdrawing groups. semanticscholar.org In this compound, the amino group is an electron-donating group, which would generally deactivate the ring towards traditional SNAr. However, the bromine atom itself has an electron-withdrawing inductive effect that can influence the reactivity at the C-3 position.

Research on related bromoquinolines provides some insight. For instance, 3-bromoquinoline (B21735) can undergo coupling reactions with various nucleophiles, including those used in palladium-catalyzed reactions. rsc.orgacs.org Furthermore, the bromine atom on the quinoline ring can be a site for nucleophilic substitution, enabling the synthesis of derivatives like 3-aminoquinolines.

Mechanistic Studies of Substitution Pathways

The mechanism by which substitution occurs at the C-3 position of this compound is a subject of specific investigation, revealing pathways that deviate from simple SNAr.

A significant finding is the lack of reactivity of this compound when treated with potassium amide (KNH₂) in liquid ammonia (B1221849) at -33°C. researchgate.net This is in stark contrast to other isomeric aminobromoquinolines. For instance, 3-amino-4-bromoquinoline undergoes a rearrangement to yield 2,3-diaminoquinoline under the same conditions. researchgate.net Similarly, 3- and 4-bromoquinoline (B50189) react with potassium amide in liquid ammonia to form a mixture of 3- and 4-aminoquinoline (B48711), suggesting the involvement of a 3,4-quinolyne intermediate. capes.gov.br The inertness of this compound under these conditions indicates that the typical elimination-addition mechanism involving a hetaryne intermediate is not operative for this specific isomer. researchgate.net

An alternative pathway for nucleophilic substitution on aromatic rings is the radical-nucleophilic substitution (SRN1) mechanism. uobasrah.edu.iqwikipedia.org This multi-step chain reaction involves radical and radical anion intermediates and does not require strong electron-withdrawing groups for activation. wikipedia.orgwhiterose.ac.uk The general SRN1 mechanism proceeds through initiation, propagation, and termination steps. uobasrah.edu.iq

While direct evidence for the SRN1 mechanism in reactions of this compound is not explicitly detailed in the provided results, mechanistic studies on related systems suggest its possibility. For example, mechanistic investigations of the bromination and dehydrogenation of tetrahydroquinolines have indicated the involvement of a radical pathway. nih.gov The SRN1 mechanism is a known pathway for the substitution of aryl halides and can be initiated by various methods, including photostimulation or chemical reductants. uobasrah.edu.iqinflibnet.ac.indalalinstitute.com Given the unreactivity of this compound towards potassium amide via a hetaryne mechanism, the potential for an SRN1 pathway with other suitable nucleophiles and initiators remains a plausible area for further investigation.

Absence of Reactivity with Potassium Amide in Liquid Ammonia

Reactions Involving the Amino Group at C-4

The amino group at the C-4 position provides a site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Derivatization Strategies of the Amino Functionality

The amino group in this compound can undergo reactions typical of primary aromatic amines, enabling its derivatization. These modifications can alter the molecule's electronic properties and hydrogen-bonding capabilities. vulcanchem.com For instance, the amino group can be acylated or alkylated. studymind.co.uk

Furthermore, the amino group can serve as a handle for introducing more complex functionalities. In related bromoquinoline systems, amino groups are known to enable further derivatization. For example, the amino group of 4-amino-6-bromoquinoline-3-carboxylic acid significantly alters the molecule's electronic properties. vulcanchem.com While specific examples for this compound are not provided, the general reactivity of the amino group suggests that it can be readily transformed into amides, sulfonamides, and other functional groups, providing a route to a wide array of substituted quinoline derivatives.

Nitration of this compound

The introduction of a nitro group onto the quinoline core, a process known as nitration, is a significant transformation in the functionalization of quinoline derivatives. semanticscholar.org For quinoline itself, electrophilic substitution reactions like nitration typically occur at the C-5 and C-8 positions of the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated. uoanbar.edu.iq However, the substituents already present on the this compound ring system, namely the activating amino group at C-4 and the deactivating bromo group at C-3, play a crucial role in directing the position of further electrophilic substitution.

In the case of bromoquinolines, the presence of a nitro group can activate an adjacent bromo group for nucleophilic substitution, highlighting the synthetic utility of nitrated bromoquinolines. semanticscholar.org For instance, the nitration of 3-bromoquinoline can be achieved using a mixture of nitric acid and sulfuric acid. smolecule.com Similarly, the nitration of 6-bromoquinoline (B19933) has been explored as a method for polyfunctionalization. semanticscholar.org The amino group at the C-4 position is a strong activating group and directs electrophiles to the ortho and para positions. In the context of the quinoline ring, this would influence the reactivity of the C-5 position. The interplay between the directing effects of the C-4 amino group and the inherent reactivity of the quinoline nucleus will determine the final regiochemical outcome of the nitration of this compound.

A general method for the nitration of p-aminophenol derivatives involves an initial acylation of the amino group to form an acetamide, followed by nitration and subsequent hydrolysis to reveal the free amino group. google.com This strategy is often employed to control the reactivity of the amino group and prevent unwanted side reactions. A similar protective group strategy could be applicable to the nitration of this compound to achieve a specific substitution pattern.

Cross-Coupling Reactions at Bromine (C-3) and Potential Sites

The bromine atom at the C-3 position of this compound is a key handle for introducing molecular diversity through various cross-coupling reactions. This section explores palladium-catalyzed and copper-catalyzed transformations, as well as carbolithiation reactions, that enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C and C-N bonds. jk-sci.comwuxiapptec.com

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that joins an organoboron compound with an organohalide. libretexts.org This reaction is widely used to form biaryl linkages. libretexts.org For this compound, the bromine at the C-3 position can readily participate in Suzuki-Miyaura coupling with various arylboronic acids to yield 3-aryl-4-aminoquinoline derivatives. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Several studies have demonstrated the successful Suzuki-Miyaura coupling of bromoquinolines. For example, 3-bromoquinoline has been coupled with various arylboronic acids using palladium catalysts. rsc.orgunimib.it The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent. rsc.org Microwave irradiation has also been shown to enhance the efficiency of these couplings. researchgate.net The presence of the amino group at the C-4 position in this compound can influence the reactivity of the C-3 bromine, potentially requiring optimization of the reaction conditions.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinolines

| Bromoquinoline Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 3-Phenylquinoline | - | nih.gov |

| 3-Bromoquinoline | 3-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Thiophen-3-yl)quinoline | - | unimib.it |

| 4-Bromo-1-benzylpyrazole | 3-Bromoquinoline | Pd(OAc)₂ / KOAc | 5-(Quinolin-3-yl)-1-benzyl-4-bromopyrazole | 77 | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. jk-sci.comrsc.org This reaction allows for the introduction of a wide range of amino groups at the C-3 position of this compound. The general reaction involves an aryl halide, a primary or secondary amine, a palladium catalyst, a suitable phosphine ligand, and a base. jk-sci.com

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine, and deprotonation by the base leads to a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. jk-sci.com

The amination of 3-bromoquinoline has been successfully achieved with various amines using palladium catalysts. nbu.ac.inresearchgate.net For instance, the reaction of 3-bromoquinoline with 2-bromo-4-methylaniline (B145976) has been reported. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky electron-rich phosphines often providing the best results. jk-sci.comwuxiapptec.com

Table 2: Examples of Buchwald-Hartwig Amination with Bromoquinolines

| Bromoquinoline Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromoquinoline | Benzylamine | Pd₂(dba)₃ / BINAP / KF-Al₂O₃ | 3-(Benzylamino)quinoline | 85 | nbu.ac.in |

| 3-Bromoquinoline | 2-Bromo-4-methylaniline | - | 3-(2-Bromo-4-methylphenylamino)quinoline | - | |

| 4-Haloquinolines | Various amines | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 4-Aminoquinoline derivatives | - | scispace.com |

Suzuki-Miyaura Coupling for Arylation

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, provide a valuable alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. researchgate.netorganic-chemistry.orgmdpi.com These reactions are often more cost-effective. researchgate.net

The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile and reductive elimination. mdpi.com The use of ligands, such as amino acids or diamines, can significantly improve the efficiency and lower the required reaction temperatures. chimia.chbeilstein-journals.org

Copper-catalyzed amination of 3-bromoquinoline has been demonstrated. researchgate.net For example, the coupling of 3-bromoquinoline with 1-butanol (B46404) has been achieved at room temperature using a copper(I) iodide catalyst with a specific diamine ligand. tcichemicals.com This highlights the potential for mild and efficient C-O bond formation at the C-3 position. Furthermore, copper-catalyzed N-arylation of various amines with bromoquinolines has been reported. mdpi.com

Table 3: Examples of Copper-Catalyzed Coupling with Bromoquinolines

| Bromoquinoline Substrate | Nucleophile | Catalyst System | Product | Reference |

| 3-Bromoquinoline | 1-Butanol | CuI / N,N'-Bis(2-phenyl-1-naphthyl)-1,2-benzenediamine / NaOtBu | 3-Butoxyquinoline | tcichemicals.com |

| 6-Bromoquinoline | Adamantane-containing amines | CuI / Ligand | N-Adamantyl-6-aminoquinolines | mdpi.com |

| 3-Bromoquinoline | Ammonia | - | 3-Aminoquinoline | researchgate.net |

Carbolithiation Reactions for Quinoline Scaffolds

Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov This reaction creates a new carbon-carbon bond and a new organolithium species, which can then be trapped with an electrophile. nih.gov While direct carbolithiation of the quinoline ring of this compound is less common, related methodologies involving organolithium reagents can be used to construct and functionalize quinoline scaffolds.

For instance, intramolecular carbolithiation reactions have been used to synthesize tetrahydroquinolines and pyrroloisoquinolines. beilstein-journals.org A common strategy involves the generation of an organolithium species that then undergoes an intramolecular cyclization onto an existing part of the molecule to form the quinoline ring system.

Another relevant approach is the metal-halogen exchange reaction. An aryl bromide can be treated with an organolithium reagent, such as n-butyllithium, to generate an aryllithium species. This highly reactive intermediate can then react with various electrophiles. This method could potentially be applied to this compound, where the bromine at C-3 is exchanged for lithium, followed by reaction with an electrophile to introduce a new substituent at that position. However, the presence of the acidic amino group at C-4 would likely interfere with this reaction, necessitating a protection-deprotection sequence.

Novel Reactivity Patterns and Rearrangements

The unique positioning of the amino and bromo substituents on the quinoline scaffold of this compound gives rise to novel reactivity patterns, including ring transformations and domino reactions. These reactions often proceed through intermediates that allow for the construction of diverse and complex heterocyclic systems.

While some aminobromoquinolines readily undergo ring transformations, this compound has been observed to be unreactive under certain conditions, such as with potassium amide in liquid ammonia at -33°C. researchgate.net This is in contrast to other isomers like 3-amino-2-bromoquinoline, which transforms into 3-cyanoindole, and 4-amino-2-bromoquinoline, which yields 4-amino-2-methylquinazoline under the same conditions. researchgate.net The reactivity of aminobromoquinolines in the presence of strong bases like potassium amide is highly dependent on the relative positions of the amino and bromo groups. For instance, reactions involving a bromo atom in a position alpha to the ring nitrogen and an amino group in a beta position can lead to ring contraction. wur.nl

However, other bromoquinoline derivatives demonstrate a propensity for ring transformations. For example, 2-bromoquinoline (B184079) can undergo a ring transformation to produce 2-aminoquinoline (B145021) and 2-methylquinazoline. Similarly, the reaction of 3-bromoisoquinoline (B184082) with phenylacetonitrile (B145931) in the presence of sodium hydride results in a ring-transformation product, 2-amino-3-phenyl-1-naphthalenecarbonitrile. clockss.org These examples highlight the diverse pathways available for ring system alteration in bromo-substituted nitrogen heterocycles, even if this compound itself is resistant to such changes under specific amination conditions.

Table 1: Reactivity of Aminobromoquinolines with Potassium Amide in Liquid Ammonia

| Starting Material | Product(s) | Reaction Type | Reference |

|---|---|---|---|

| This compound | No reaction | --- | researchgate.net |

| 3-Amino-2-bromoquinoline | 3-Cyanoindole | Ring Transformation | researchgate.net |

| 4-Amino-2-bromoquinoline | 4-Amino-2-methylquinazoline | Ring Transformation | researchgate.net |

| 2-Bromoquinoline | 2-Aminoquinoline, 2-Methylquinazoline | Ring Transformation |

Domino Reaction Sequences

Domino reactions, or cascade reactions, involving quinoline derivatives allow for the efficient construction of complex molecular architectures from simpler starting materials in a single pot. While specific domino reactions starting directly from this compound are not extensively detailed in the provided context, related bromoquinoline structures are key participants in such sequences.

For instance, the palladium-catalyzed reaction of 8-bromoquinoline (B100496) with acrolein unexpectedly yields 5H-pyrido[3,2,1-ij]quinolin-3-one in a single step, demonstrating a domino Heck-type reaction. Another example involves the synthesis of 3-acylquinolines through a formal [4+2] annulation of anthranils and enaminones, a process that can be considered a domino sequence. mdpi.com

Furthermore, gem-dibromovinylanilines can be converted to 2-amino-3-bromoquinolines via a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization. rsc.org This tandem process allows for the subsequent one-pot, two-step synthesis of various 3-substituted-2-aminoquinolines through cross-coupling reactions. rsc.org Although not starting with this compound, this highlights the utility of the bromo-amino-quinoline motif in designing domino reaction sequences for rapid molecular diversification.

The synthesis of the hexahydropyrrolo[3,2-c]quinoline core, a key structure for alkaloids like martinelline, can involve a bromoquinoline intermediate. mdpi.com The synthesis of Ma's intermediate, a precursor to these alkaloids, has been achieved through a sequence involving the formation of a bromo-pyrroloquinoline, which is then carried forward through several steps, including carbonylation and deprotection. mdpi.com

Table 2: Examples of Domino Reactions Involving Bromoquinolines

| Reactants | Catalyst/Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 8-Bromoquinoline, Acrolein | Palladium catalyst | 5H-Pyrido[3,2,1-ij]quinolin-3-one | Domino Heck-type reaction | |

| gem-Dibromovinylanilines, Isocyanide | Palladium catalyst | 2-Amino-3-bromoquinolines | Isocyanide insertion and intramolecular cyclization | rsc.org |

| Anthranils, Enaminones | --- | 3-Acylquinolines | Formal [4+2] annulation | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 4-Amino-3-bromoquinoline, ¹H and ¹³C NMR are used to map the proton and carbon skeletons, respectively, while 2D NMR techniques establish direct bonding relationships.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six protons on the quinoline (B57606) ring system and the two protons of the amino group. The chemical shifts (δ) are influenced by the aromatic ring currents and the electronic effects of the bromine and amino substituents. The proton on C2 typically appears as a singlet in the most downfield region due to the adjacent nitrogen atom. The protons on the benzo-fused ring (H5, H6, H7, H8) exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The amino protons (NH₂) often appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.

Based on data from analogous compounds like 4-amino-3-iodoquinoline rsc.org, the following table presents the anticipated proton NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | s (singlet) | - |

| H-5 | 7.9 - 8.1 | d (doublet) | ~8.5 |

| H-8 | 7.8 - 8.0 | d (doublet) | ~8.5 |

| H-7 | 7.6 - 7.8 | m (multiplet) | - |

| H-6 | 7.4 - 7.6 | m (multiplet) | - |

| NH₂ | 5.0 - 6.0 (broad) | s (singlet) | - |

Note: Data is illustrative and based on analyses of similar quinoline structures. rsc.orgacs.org The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

The proton-decoupled ¹³C NMR spectrum for this compound should show nine distinct signals, corresponding to each carbon atom in the quinoline ring system. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom C3, directly attached to the bromine, is expected to have its signal shifted significantly due to the halogen's influence. Carbons adjacent to the nitrogen (C2, C4, C8a) also show characteristic downfield shifts.

The following table outlines the predicted chemical shifts for the carbon atoms in this compound, extrapolated from data on related haloquinolines. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~95-105 |

| C-4 | ~155 |

| C-4a | ~118 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~130 |

| C-8 | ~121 |

| C-8a | ~147 |

Note: Data is illustrative. The chemical shift for C3 is particularly sensitive to the halogen substituent.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it maps correlations between protons and the carbon atoms to which they are directly attached. rsc.org

In the HSQC spectrum of this compound, a cross-peak would be observed for each C-H bond. This allows for the direct correlation of the signals listed in Table 1 with their corresponding carbon signals in Table 2. For example, the proton signal assigned to H-2 would show a correlation peak with the carbon signal for C-2. This technique is instrumental in distinguishing between the otherwise difficult-to-assign protons and carbons in the congested aromatic region of the spectra.

¹³C NMR Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. For this compound, the ESI-HRMS spectrum would be expected to show a characteristic pair of peaks of nearly equal intensity, separated by two mass units. This distinctive isotopic pattern is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The high accuracy of the measurement allows for the confident confirmation of the molecular formula, C₉H₇BrN₂. rsc.orgmdpi.com

Table 3: Predicted ESI-HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₉H₈⁷⁹BrN₂]⁺ ([M+H]⁺) | ¹²C₉ ¹H₈ ⁷⁹Br₁ ¹⁴N₂ | 222.9920 |

| [C₉H₈⁸¹BrN₂]⁺ ([M+H]⁺) | ¹²C₉ ¹H₈ ⁸¹Br₁ ¹⁴N₂ | 224.9899 |

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, resulting in extensive fragmentation. While this can make the molecular ion peak less abundant or even absent, the resulting fragmentation pattern provides valuable structural information. For this compound, an EI-HRMS analysis would likely show the molecular ion pair (m/z 222/224) and characteristic fragment ions corresponding to the loss of a bromine atom ([M-Br]⁺) or the loss of HCN from the quinoline ring, which is a common fragmentation pathway for such heterocyclic systems.

Electrospray Ionization (ESI) HRMS

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

For related bromoquinoline derivatives, characteristic peaks are observed for C-H vibrations, C-C stretching, and C-Br stretching. For instance, in 6-Bromoquinaldine, a peak at 632 cm⁻¹ is attributed to the C-Br stretching vibration. actascientific.com In other substituted quinolines, IR spectra show characteristic bands for aromatic C-H stretching and ring vibrations. acs.orgrsc.org The amino group in this compound would be expected to exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

A comprehensive FT-IR analysis of this compound would involve identifying the precise wavenumbers for these and other vibrations, confirming the presence of the key functional groups and providing insight into the electronic environment of the quinoline ring system.

Table 1: Expected FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Amino (N-H) | Bending | ~1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Quinoline Ring (C=C, C=N) | Stretching | 1450 - 1600 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 700 |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es

Single crystal X-ray diffraction analysis provides definitive information about the molecular structure and packing of this compound in the solid state. Although a specific crystallographic study for this compound was not found, studies on closely related bromoquinoline derivatives offer significant insights into the expected structural features. iucr.orgsemanticscholar.orgmdpi.comresearchgate.netmdpi.comiucr.org

For example, the crystal structure of a related compound, 3-(4-acetylphenyl)quinoline, was determined to be in the triclinic crystal system with a P-1 space group. researchgate.net Another study on a fused triazolo-thiadiazole with an indole (B1671886) moiety also crystallized in the triclinic system with a P-1 space group. mdpi.com These examples suggest that this compound is likely to form a well-defined crystal lattice.

A typical single crystal X-ray diffraction study would yield precise data on unit cell dimensions (a, b, c, α, β, γ), bond lengths, and bond angles. uhu-ciqso.es For this compound, this would confirm the planar quinoline ring system and provide the exact geometry of the amino and bromo substituents.

Table 2: Illustrative Crystal Data for a Related Substituted Quinoline Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Data from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com |

In the solid state, molecules of this compound are held together by various intermolecular forces. The amino group is capable of acting as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. iucr.org This allows for the formation of intermolecular hydrogen bonds, such as N-H···N, which would play a significant role in stabilizing the crystal lattice.

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic quinoline rings and halogen bonding involving the bromine atom are possible. mdpi.com The analysis of the crystal packing of related structures often reveals complex networks of these interactions. acs.org For instance, in the crystal structure of a bedaquiline (B32110) salt, strong hydrogen bonds are the main intermolecular interactions. iucr.org In another example, intermolecular C-H···Br and C-H···O interactions were observed. semanticscholar.org The specific nature and geometry of these interactions in this compound would be determined by a detailed analysis of its crystal structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP, have been successfully employed to elucidate structure, reactivity, and spectroscopic properties. unesp.brresearchgate.net

DFT calculations are instrumental in characterizing the electronic landscape of 4-Amino-3-bromoquinoline. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of electron density distribution.

Molecular orbital analysis provides a visual representation of where these reactive orbitals are located on the molecule. For quinoline derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic ring system. uou.ac.in The specific distribution is modulated by the substituents. Natural Bond Orbital (NBO) analysis can further quantify charge distribution and analyze intramolecular charge transfer (ICT) interactions, revealing the electronic delocalization from the amino group's lone pair into the quinoline ring and the inductive effects of the bromine atom. researchgate.net Such analyses have been performed on similar quinoline systems to understand their stability and optical properties. researchgate.net

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations Note: These values are illustrative and represent typical outputs from DFT calculations on similar heterocyclic compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

DFT calculations are a powerful tool for mapping out potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, intermediates, and transition states. This is particularly valuable for understanding the regioselectivity of reactions involving the substituted quinoline ring. For instance, theoretical studies on the phosphonation of 3-bromoquinoline (B21735) have used DFT to calculate the activation free energies for the formation of different isomers, successfully explaining the observed regioselectivity. acs.org In these studies, transition state structures reveal elongated bonds (e.g., C-P bonds of ~2.7-2.8 Å) indicative of early transition states. acs.org

Similarly, DFT could be used to model reactions such as nucleophilic aromatic substitution, where the amino and bromo groups direct the incoming reagent, or palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions) at the C-Br bond. tandfonline.com By calculating the energies of potential intermediates and transition states, researchers can determine the most favorable reaction pathway. nih.gov For example, DFT calculations have been used to support a proposed cyclization–ring-opening sequence in 1,2-amino migrations involving related radical intermediates. nih.gov These computational models provide a microscopic view of the reaction, complementing experimental observations. nih.gov

While the quinoline ring itself is rigid, substituents can introduce conformational flexibility. For this compound, the primary source of conformational isomerism would be the rotation around the C4-N bond of the amino group. DFT calculations can be used to perform a conformational analysis by systematically rotating this bond and calculating the relative energy of each conformation. nih.gov

This analysis helps identify the most stable (lowest energy) conformer(s) and the energy barriers for rotation between them. The orientation of the amino group's lone pair and hydrogen atoms relative to the quinoline ring can influence its hydrogen bonding capabilities and steric interactions with the adjacent bromine atom. Such studies on other complex molecules have successfully located numerous stable conformers and described migration patterns between them on the potential energy surface. nih.govrsc.org

Prediction of Reaction Mechanisms and Transition States

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing their motion and interactions within a defined environment, such as a solvent. drexel.edu This method is crucial for understanding how this compound behaves in a realistic biological or chemical setting.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space beyond the static minima identified by DFT. drexel.edu For this compound, simulations can reveal the flexibility of the exocyclic amino group and any subtle puckering or vibrations of the quinoline ring system.

A key output of MD simulations is the trajectory, which is a record of atomic positions over time. Analysis of this trajectory can reveal the range of conformations the molecule adopts and the frequency of transitions between them. Properties such as the Root-Mean-Square Deviation (RMSD) can be calculated to assess the structural stability and convergence of the simulation. ucl.ac.uk

The interaction of this compound with its environment is critical to its solubility, reactivity, and potential biological activity. MD simulations using explicit solvent models (e.g., boxes of water molecules) can provide a detailed picture of these interactions. ucl.ac.ukresearchgate.net

The simulations can identify which parts of the molecule interact most strongly with the solvent. The amino group at the C4 position is a primary site for hydrogen bonding with protic solvents like water. vulcanchem.com The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. By analyzing the simulation, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. ucl.ac.uk This analysis reveals the structure of the solvent shells around the molecule and quantifies the strength and lifetime of interactions like hydrogen bonds. ucl.ac.uk Furthermore, these simulations can be used to screen for interactions with other molecules, such as biological macromolecules, by observing how small organic probes cluster on the molecule's surface. researchgate.net

Dynamic Behavior and Conformational Space

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.com By analyzing how variations in structural features affect a molecule's activity, QSAR models can predict the potency of new, unsynthesized compounds, saving significant time and resources in the drug development process. ijaems.com

For quinoline derivatives, QSAR studies have been successfully employed to elucidate the key molecular properties driving their biological effects. sphinxsai.com These models are built by calculating a range of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to create an equation that relates these descriptors to the observed activity. sphinxsai.comarabjchem.org

The molecular descriptors used in these analyses fall into several categories:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight, and cLogP. ijaems.com

Topological Descriptors: Which describe the connectivity and branching of the molecule. sphinxsai.com

Electronic Descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments. arabjchem.orguran.ua

Geometric and Spatial Descriptors: Which relate to the 3D shape of the molecule, such as volume and surface area. uran.ua

A QSAR study on a series of 4-aminoquinoline-1,3,5-triazine hybrids, which are structurally related to this compound, yielded a robust 3D-QSAR model. The model demonstrated good predictive power, as indicated by its statistical validation parameters. ugm.ac.id Such models provide crucial insights into the structural requirements for activity and can guide the rational design of novel derivatives. bohrium.com

Table 1: Example of Statistical Validation Parameters for a 3D-QSAR Model of 4-Aminoquinoline (B48711) Derivatives ugm.ac.id

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.881 | Indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. A value closer to 1.0 indicates a better fit. |

| Q² (Cross-validated R²) | 0.773 | Measures the predictive power of the model, determined through internal cross-validation. A higher value indicates a more robust and predictive model. |

This table illustrates typical validation metrics for a 3D-QSAR model developed for 4-aminoquinoline-1,3,5-triazines, showcasing the model's strong correlation and predictive capability.

Virtual Screening and Molecular Docking Simulations

Virtual screening and molecular docking are powerful computational techniques used to identify potential drug candidates and to elucidate their mechanism of action at a molecular level.

Virtual Screening involves the computational screening of large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind to it. For instance, a virtual docking screening approach was used to design a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives. mdpi.comresearchgate.net This process helps to prioritize compounds for synthesis and biological testing, streamlining the discovery pipeline. mdpi.com

Molecular Docking is a more focused method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of a second molecule (a receptor, typically a protein or enzyme). ijprajournal.com The process allows researchers to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. acs.org

In studies involving quinoline derivatives, molecular docking has been instrumental. For example, docking simulations of 4-aminoquinoline-3-carboxamide derivatives into the kinase domain of Bruton's tyrosine kinase (BTK) helped explain how specific substitutions on the quinoline ring improved potency. acs.org The simulation revealed that fluorine and methoxy (B1213986) substitutions altered the dihedral angle between the quinoline and indazole rings, leading to a more favorable binding conformation. acs.org The primary interactions observed for these potent inhibitors included hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding site. acs.org

Similarly, docking studies on sulphonamide derivatives of 7-bromoquinoline-5,8-dione showed interactions with bacterial dihydropteroate (B1496061) synthase, with calculated inhibitor constants (Ki) in the micromolar to millimolar range. ripublication.com This computational approach helps in predicting the binding affinity and guiding the synthesis of new derivatives with enhanced biological activity.

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 4-Aminoquinoline-3-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Hydrogen bonds, hydrophobic interactions, π–cation interactions. | acs.org |

| 7-Bromoquinoline-5,8-dione sulphonamides | Bacterial Dihydropteroate Synthase | Interactions leading to Ki values of 529.80 µM - 1.42 mM. | ripublication.com |

| Phosphorus-substituted quinoline derivatives | Topoisomerase I | Strong binding affinities through hydrophobic interactions and H-bonds. | arabjchem.org |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Staphylococcus aureus DNA Gyrase | High binding affinity, exceeding reference antibiotics. | researchgate.net |

This table summarizes findings from various molecular docking studies on quinoline derivatives, highlighting the types of interactions that govern their binding to important biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-bromoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves bromination of 4-aminoquinoline precursors or selective functionalization of quinoline scaffolds. For example, bromination at the 3-position may require electrophilic substitution under controlled conditions (e.g., using Br₂ with Lewis acids like FeBr₃). Critical parameters include temperature (e.g., maintaining 0–40°C to avoid side reactions) and stoichiometry of brominating agents . Evidence from analogous bromoquinolines (e.g., 3-Bromoquinoline synthesis via direct bromination) suggests yields >95% are achievable with rigorous purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, as referenced for brominated quinolines (e.g., >97.0% purity criteria in commercial standards) .

- Structural Confirmation : Employ -NMR and -NMR to verify substituent positions (e.g., distinguishing C-3 bromine and C-4 amino groups). Mass spectrometry (HRMS) can confirm molecular weight (C₉H₇BrN₂; theoretical m/z 238.98) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation, as recommended for analogous bromoquinolines (e.g., 6-Bromoquinoline stability protocols) . Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation of the amino group .

Advanced Research Questions

Q. How does the electronic interplay between the 3-bromo and 4-amino groups influence regioselective functionalization?

- Methodological Answer : The amino group at C-4 is electron-donating, activating the quinoline ring for electrophilic substitution at ortho/para positions, while the C-3 bromine sterically and electronically deactivates adjacent sites. Computational modeling (e.g., DFT studies) can predict reactive sites for cross-coupling (e.g., Suzuki-Miyaura at C-5/C-8). Experimental validation via -NMR coupling constants and X-ray crystallography may resolve ambiguities .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives (e.g., unexpected byproducts)?

- Methodological Answer :

- Step 1 : Perform comparative analysis using 2D-NMR (e.g., COSY, HSQC) to distinguish regioisomers.

- Step 2 : Use LC-MS/MS to identify trace byproducts (e.g., debrominated or dimerized species).

- Step 3 : Optimize reaction conditions (e.g., lower temperature, slower reagent addition) to suppress side pathways, as demonstrated in phosphonylation studies of bromopyridines .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing Pd-catalyzed couplings).

- Case Study : Analogous studies on ethyl 4-amino-8-bromoquinoline-3-carboxylate derivatives highlight the role of steric effects in Suzuki-Miyaura coupling yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products